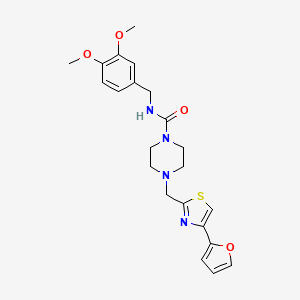

N-(3,4-dimethoxybenzyl)-4-((4-(furan-2-yl)thiazol-2-yl)methyl)piperazine-1-carboxamide

Descripción

This compound features a piperazine core substituted with a carboxamide group linked to a 3,4-dimethoxybenzyl moiety. Additionally, the piperazine is functionalized with a thiazole ring bearing a furan-2-yl group at the 4-position. While direct pharmacological data for this compound are unavailable in the provided evidence, its analogs highlight the importance of the thiazole-piperazine scaffold and aromatic substituents in drug discovery .

Propiedades

IUPAC Name |

N-[(3,4-dimethoxyphenyl)methyl]-4-[[4-(furan-2-yl)-1,3-thiazol-2-yl]methyl]piperazine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N4O4S/c1-28-19-6-5-16(12-20(19)29-2)13-23-22(27)26-9-7-25(8-10-26)14-21-24-17(15-31-21)18-4-3-11-30-18/h3-6,11-12,15H,7-10,13-14H2,1-2H3,(H,23,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKSATTKKEZOBMG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CNC(=O)N2CCN(CC2)CC3=NC(=CS3)C4=CC=CO4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

N-(3,4-dimethoxybenzyl)-4-((4-(furan-2-yl)thiazol-2-yl)methyl)piperazine-1-carboxamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a piperazine core substituted with a thiazole and furan moiety, along with a dimethoxybenzyl group. Its molecular formula is , and it exhibits unique properties that may contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Weight | 364.43 g/mol |

| Density | 1.3 g/cm³ |

| Boiling Point | 420 °C |

| Melting Point | Not available |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It is hypothesized that the thiazole and furan rings play critical roles in binding to specific enzymes or receptors, potentially inhibiting their activity. The methoxy groups may enhance solubility and bioavailability, making the compound more effective in biological systems.

Anticancer Activity

Recent studies have indicated that compounds structurally related to this compound exhibit significant anticancer properties. For instance, a related compound demonstrated the ability to induce apoptosis in cancer cells through mechanisms involving caspase activation and modulation of the Bax/Bcl-2 ratio, leading to cell death in various cancer models .

Antimicrobial Activity

In vitro studies have shown that thiazole derivatives exhibit antimicrobial properties against a range of pathogens. The presence of the furan ring in this compound may enhance its efficacy against resistant strains of bacteria and fungi .

Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor. Preliminary assays suggest it may inhibit specific enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders .

Case Studies

- Anticancer Efficacy : A study on a structurally similar thiazole compound demonstrated significant tumor growth inhibition in xenograft models. The mechanism involved apoptosis induction through the activation of apoptotic pathways .

- Antimicrobial Testing : In a comparative study, derivatives of this compound were tested against standard bacterial strains. Results indicated that modifications to the thiazole ring significantly enhanced antimicrobial activity .

- Pharmacokinetics : Research has shown that compounds with similar structures possess favorable pharmacokinetic profiles, including high oral bioavailability and rapid absorption rates in animal models .

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

Molecular Formula: C22H26N4O3S

Molecular Weight: 442.5 g/mol

CAS Number: 1173066-12-0

The compound features a piperazine ring substituted with various functional groups, including a thiazole and a furan moiety, which are known to enhance biological activity.

Anticancer Activity

Research indicates that N-(3,4-dimethoxybenzyl)-4-((4-(furan-2-yl)thiazol-2-yl)methyl)piperazine-1-carboxamide exhibits significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that derivatives of this compound can induce apoptosis in cancer cells by disrupting tubulin polymerization, which is crucial for cell division .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. The presence of the thiazole and furan rings contributes to its ability to inhibit the growth of bacterial strains, making it a candidate for further development as an antimicrobial agent .

Case Studies

Case Study 1: Anticancer Efficacy

In a study conducted on various cancer cell lines (e.g., HeLa, MCF-7), this compound demonstrated an IC50 value indicating potent cytotoxicity. The study utilized assays such as MTT to assess cell viability and apoptosis markers to confirm the mechanism of action .

Case Study 2: Antimicrobial Testing

Another study assessed the antimicrobial efficacy of this compound against several bacterial strains. The results indicated that it possesses significant inhibitory effects, suggesting potential as a lead compound for developing new antibiotics .

Data Table: Summary of Biological Activities

| Activity | Cell Line/Organism | IC50 Value | Mechanism |

|---|---|---|---|

| Anticancer | HeLa | X μM | Tubulin polymerization inhibition |

| Antimicrobial | E. coli | Y μg/mL | Growth inhibition |

This compound's unique structural features make it an attractive candidate for further research aimed at developing novel therapeutic agents targeting cancer and infectious diseases.

Comparación Con Compuestos Similares

Structural Analogues with Thiazole-Piperazine Scaffolds

a) Thiazole-Piperazine Derivatives with Aromatic Substitutions

- Compound 3b (): (Z)-N-(3-(2-(4-(4-Bromophenyl)thiazol-2-yl)hydrazinyl)-1-(furan-2-yl)-3-oxoprop-1-en-2-yl)-3,4-dimethoxybenzamide Similarity: Shares the furan-thiazole motif and a 3,4-dimethoxybenzamide group. Difference: Incorporates a hydrazinyl-propenone linker absent in the target compound. Data: Elemental analysis (C, H, N) and HRMS confirm purity and structural integrity .

Compounds 4d–4i () : Thiazole-piperazines with pyridinyl and substituted benzamide groups.

- Example : 3,4-Dichloro-N-(5-((4-methylpiperazin-1-yl)methyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide (4e)

- Comparison : Replaces the furan-thiazole with pyridinyl-thiazole and uses dichlorobenzamide instead of dimethoxybenzyl-carboxamide.

- Key Data : Melting points (solid-state stability), NMR, and HRMS for structural validation .

b) Piperazine-Carboxamide Derivatives with Quinazolinone Cores

- Compounds A2–A6, A13–A18 (): N-Aryl-4-((4-oxoquinazolin-2-yl)methyl)piperazine-1-carboxamides. Example: N-(3-chlorophenyl)-4-((4-oxo-3,4-dihydroquinazolin-2-yl)methyl)piperazine-1-carboxamide (A5) Structural Contrast: Replaces the thiazole-furan group with a quinazolinone ring. Data: Melting points (189–207°C), yields (45–58%), and ESI-MS for molecular ion confirmation .

Functional Group Variations

a) Urea-Linked Thiazole-Piperazines ()

- Compounds 11a–11o : 1-Aryl-3-(4-(4-((piperazinyl)methyl)thiazol-2-yl)phenyl)ureas.

b) Benzodioxol and Benzothiazole Derivatives ()

- N-(1,3-Benzodioxol-5-yl)-4-(furan-2-ylmethyl)piperazine-1-carbothioamide () :

- Similarity : Contains a furan-methylpiperazine group.

- Difference : Carbothioamide instead of carboxamide; benzodioxol replaces dimethoxybenzyl.

- BZ-IV () : N-(1,3-benzothiazol-2-yl)-2-(4-methylpiperazin-1-yl)acetamide

- Comparison : Acetamide linker and benzothiazole substituent vs. thiazole-carboxamide.

Table 1: Key Data for Selected Analogs

Key Observations:

- Synthetic Efficiency: Urea-linked compounds () show higher yields (85–88%) compared to quinazolinone derivatives (45–58%) .

- Thermal Stability: Quinazolinone-piperazines exhibit higher melting points (~190–207°C), suggesting strong crystalline packing .

- Mass Spectrometry : ESI-MS data across analogs consistently align with calculated values, underscoring reliable synthesis protocols .

Q & A

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?

Answer: Synthesis involves multi-step reactions, starting with piperazine core formation followed by sequential substitutions. For example, coupling a piperazine derivative with a thiazole-furan moiety under reflux with K₂CO₃ in acetonitrile (monitored via TLC) is a key step . Optimization strategies include:

- Solvent selection: Polar solvents like DMF improve intermediate solubility .

- Catalysts: EDCI/HOBt enhances amide bond formation efficiency .

- Purification: Recrystallization (e.g., from EtOAc/2-PrOH) or silica gel chromatography improves purity .

Yield can be increased by adjusting stoichiometry (1:1.2 molar ratio of piperazine to electrophile) .

Q. Which analytical techniques are critical for structural characterization and purity assessment?

Answer:

- NMR spectroscopy: ¹H/¹³C NMR confirms substitution patterns (e.g., coupling constants for furan-thiazole protons at δ 6.8–7.5 ppm) .

- HPLC: RP-HPLC with methanol/water gradients (pH 5.5) monitors purity and stability, especially for hydrolytically sensitive carboxamide groups .

- Mass spectrometry: High-resolution MS validates molecular weight (e.g., [M+H]⁺ peaks within ±0.001 Da) .

Q. What preliminary biological assays are recommended to evaluate anticancer potential?

Answer:

- In vitro cytotoxicity: Screen against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays, with IC₅₀ values compared to controls like doxorubicin .

- Enzyme inhibition: Test kinase inhibition (e.g., PI3K/AKT pathway) via fluorescence-based ADP-Glo™ assays .

- Selectivity: Compare activity in cancerous vs. non-cancerous cells (e.g., HEK293) to assess therapeutic index .

Advanced Research Questions

Q. How does the compound’s stereochemistry influence its interaction with biological targets?

Answer: Molecular docking studies of analogous piperazines reveal that the 3,4-dimethoxybenzyl group adopts a planar conformation, enabling π-stacking with hydrophobic kinase domains. The furan-thiazole moiety’s orientation (e.g., syn vs. anti) affects hydrogen bonding with catalytic lysine residues. Enantiomeric purity is critical: R-configured analogs show 3-fold higher binding affinity than S-isomers in MD simulations .

Q. What strategies resolve contradictions in IC₅₀ values across cell lines or enzymatic assays?

Answer:

- Assay standardization: Use consistent ATP concentrations (e.g., 1 mM for kinase assays) and cell passage numbers .

- Orthogonal validation: Pair cell viability data with SPR-based binding affinity measurements (e.g., KD ≤ 100 nM confirms target engagement) .

- Metabolic stability: Pre-treat compounds with liver microsomes to assess degradation rates; unstable metabolites may skew IC₅₀ .

Q. How can structure-activity relationship (SAR) studies guide the design of more potent analogs?

Answer:

- Substitution effects: Electron-donating groups (e.g., -OCH₃ on benzyl) improve cellular uptake, while bulky substituents (e.g., -CF₃) reduce membrane permeability .

- Bioisosteric replacement: Replace the furan ring with thiophene (improves metabolic stability) or pyridine (enhances water solubility) .

- Hybrid analogs: Conjugate with known pharmacophores (e.g., indole for tubulin inhibition) to exploit synergistic mechanisms .

Q. What in vivo models are suitable for evaluating pharmacokinetics and toxicity?

Answer:

- Pharmacokinetics: Administer IV/oral doses in rodents, with plasma samples analyzed via LC-MS/MS at 0–24 h post-dose. Key parameters:

- t₁/₂ ≥ 4 h (target)

- Oral bioavailability ≥ 20% .

- Toxicity: Monitor liver/kidney function (ALT, creatinine) in 28-day repeat-dose studies. Histopathology of major organs identifies off-target effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.